REACTION_CXSMILES
|
[CH:1](=[C:8]1[C:13](=[O:14])[CH:12]2[CH2:15][CH2:16][N:9]1[CH2:10][CH2:11]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1COCC1.[H][H]>CO.[Pd]>[CH:1](=[C:8]1[CH:13]([OH:14])[CH:12]2[CH2:11][CH2:10][N:9]1[CH2:16][CH2:15]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:1]([CH:8]1[C:13](=[O:14])[CH:12]2[CH2:11][CH2:10][N:9]1[CH2:16][CH2:15]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
2-benzylidene-1-azabicyclo[2.2.2]octan-3-one
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=C1N2CCC(C1=O)CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography (Biotage 40M, 30% EtOAc/hexanes—100% EtOAc)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=C1N2CCC(C1O)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: PERCENTYIELD | 7% |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1N2CCC(C1=O)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |